beta-Amyloid (1-11)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

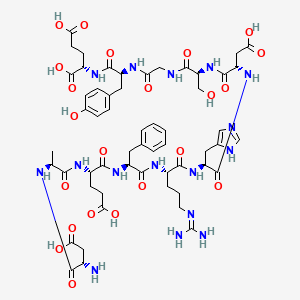

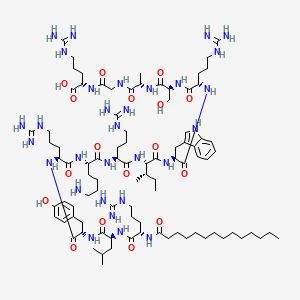

Beta-Amyloid (1-11), also known as Aβ or Abeta, is a peptide fragment derived from the Amyloid Precursor Protein (APP). It is a peptide with the sequence H-{Asp}{Ala}{Glu}{Phe}{Arg}{His}{Asp}{Ser}{Gly}{Tyr}{Glu}-OH . This peptide is a major component of the amyloid plaques found in the brains of Alzheimer’s disease patients .

Synthesis Analysis

The synthesis of beta-Amyloid (1-11) involves the proteolytic cleavage of the Amyloid Precursor Protein (APP) by secretases . The process of Aβ aggregation has been extensively studied using synthetic Aβ peptides . The amyloidogenic Aβ 42 peptide was efficiently prepared using a double linker system, which improved solubility and chromatographic peak resolution .Molecular Structure Analysis

The molecular structure of beta-Amyloid (1-11) is complex and is still being studied. The Aβ structure at the atomic level has been analyzed, providing a new perspective to comprehend the role of Aβ in Alzheimer’s disease .Chemical Reactions Analysis

The chemical reactions involving beta-Amyloid (1-11) mainly concern its aggregation process. The peptide is highly prone to oligomerization and aggregation, forming the basis for the creation of amyloid plaques .Physical And Chemical Properties Analysis

The physical and chemical properties of beta-Amyloid (1-11) are closely related to its propensity for aggregation. Electrochemical analysis of Aβ is based on the registration of the oxidation signal of electroactive amino acid residues of the peptide on an electrode surface. The Aβ oxidation signal disappears when the peptide is included in the aggregate .Wissenschaftliche Forschungsanwendungen

Beta-Amyloid (Aβ) is a central molecule in the pathogenesis of Alzheimer's disease. The amyloid cascade hypothesis suggests that an increased production of Aβ leads to neurodegeneration and dementia through a series of events, making it a primary target for therapeutic interventions (Verdile et al., 2004).

Altered processing of the amyloid precursor protein (APP), leading to abundant Aβ deposition, is hypothesized to be a key pathogenic event in Alzheimer's disease. This has been demonstrated through protein structural analyses (Esch et al., 1990).

The amyloid beta protein gene is genetically linked to the Alzheimer locus, indicating its critical role in the disease's development. Overexpression of the gene in certain conditions, such as Down syndrome, is associated with an increased risk of AD (Tanzi et al., 1987).

Peptides that prevent beta-sheet conformation of Aβ can inhibit amyloid formation and disaggregate preformed fibrils, suggesting a potential therapeutic approach for Alzheimer's disease (Soto et al., 1996).

Variants of the Aβ amyloid peptide, such as Aβ-(1-40) and Aβ-(1-42), are differentially abundant in Alzheimer's disease and normal aging, indicating their specific roles in the pathology of the disease (Näslund et al., 1994).

Aβ aggregation and neurotoxicity can be attributed to free radical generation by the peptide, contributing to the oxidative stress observed in Alzheimer's disease (Hensley et al., 1994).

Recent evidence challenges the primary role of Aβ in Alzheimer's disease, suggesting a need to reevaluate the amyloid cascade hypothesis and consider alternative therapeutic approaches (Ricciarelli & Fedele, 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H76N16O22/c1-27(64-47(85)32(57)21-44(80)81)46(84)66-34(13-15-42(76)77)50(88)69-37(18-28-6-3-2-4-7-28)52(90)67-33(8-5-17-61-56(58)59)49(87)70-38(20-30-23-60-26-63-30)53(91)71-39(22-45(82)83)54(92)72-40(25-73)48(86)62-24-41(75)65-36(19-29-9-11-31(74)12-10-29)51(89)68-35(55(93)94)14-16-43(78)79/h2-4,6-7,9-12,23,26-27,32-40,73-74H,5,8,13-22,24-25,57H2,1H3,(H,60,63)(H,62,86)(H,64,85)(H,65,75)(H,66,84)(H,67,90)(H,68,89)(H,69,88)(H,70,87)(H,71,91)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,93,94)(H4,58,59,61)/t27-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNCCPVJIGFHDN-BVISTOLDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H76N16O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747894 |

Source

|

| Record name | L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1325.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190436-05-6 |

Source

|

| Record name | L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)